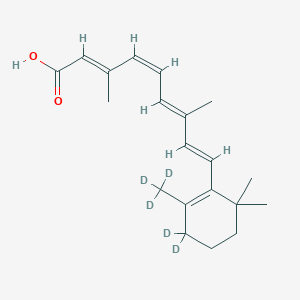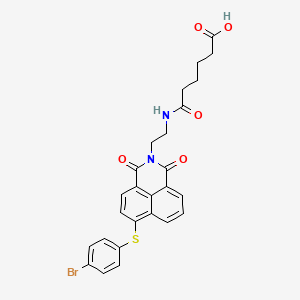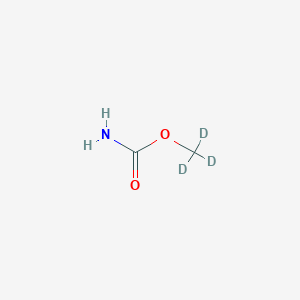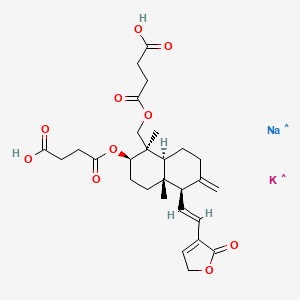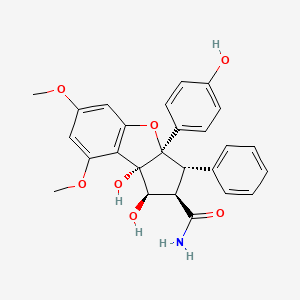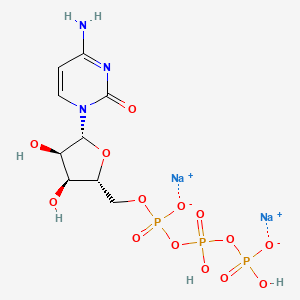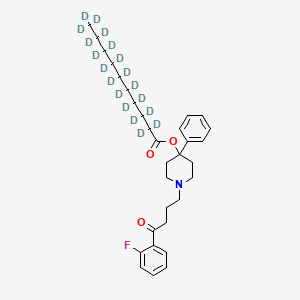
4-Defluoro-2-fluoro haloperidol decanoate-d19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Defluoro-2-fluoro haloperidol decanoate-d19 is a deuterium-labeled compound with a molecular formula of C31D19H23FNO3 and a molecular weight of 514.786 g/mol . This compound is a high-purity active pharmaceutical ingredient designed for advanced research applications . It is a derivative of haloperidol, a well-known antipsychotic medication, and is used primarily in scientific research.
準備方法
The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .
化学反応の分析
4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which are used to reduce specific functional groups within the compound.
科学的研究の応用
4-Defluoro-2-fluoro haloperidol decanoate-d19 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of haloperidol derivatives.
Biology: Employed in the investigation of receptor binding and signal transduction pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of haloperidol derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用機序
The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .
類似化合物との比較
4-Defluoro-2-fluoro haloperidol decanoate-d19 is unique due to its deuterium labeling and specific fluorine substitution. Similar compounds include:
Haloperidol decanoate: The parent compound without deuterium or fluorine substitution.
Fluorinated haloperidol derivatives: Compounds with different fluorine substitutions on the haloperidol structure.
Deuterated haloperidol derivatives: Compounds with deuterium labeling but without fluorine substitution
These similar compounds differ in their pharmacokinetic properties, receptor binding affinities, and overall efficacy in research applications.
特性
分子式 |
C31H42FNO3 |
|---|---|
分子量 |
514.8 g/mol |
IUPAC名 |
[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2 |
InChIキー |
NNRZAPWMNLBZDV-NUHNGKHESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
正規SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



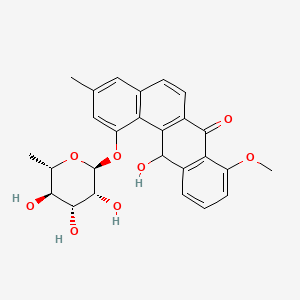
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
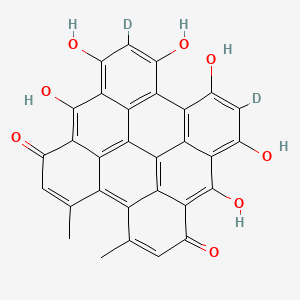

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
